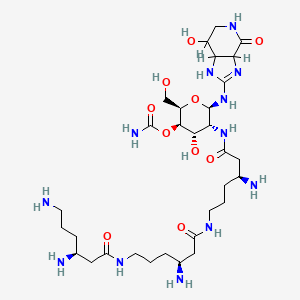

Racemomycin B

Description

Streptothricin D has been reported in Streptomyces qinlingensis, Streptomyces, and Streptomyces nojiriensis with data available.

Properties

CAS No. |

3776-37-2 |

|---|---|

Molecular Formula |

C31H58N12O10 |

Molecular Weight |

758.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C31H58N12O10/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+/m0/s1 |

InChI Key |

WUJTXMVGXDQPNN-OTQKCRDJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)O |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Racemomycin B from Streptomyces lavendulae: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Racemomycin B, a streptothricin-class antibiotic, from the bacterium Streptomyces lavendulae. This compound, also known as Streptothricin D, exhibits significant antimicrobial and antifungal properties. This document details the historical context of its discovery, optimized fermentation parameters for its production, and a step-by-step protocol for its isolation and purification. Furthermore, this guide presents quantitative data on production yields and purity, along with a diagrammatic representation of its biosynthetic pathway and mechanism of action. This paper is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Streptomyces lavendulae is a notable producer of a variety of bioactive secondary metabolites, including the streptothricin group of antibiotics. Among these, this compound stands out due to its potent biological activities. This compound is the primary component of the antibiotic mixture produced by Streptomyces lavendulae OP-2, accounting for approximately 50% of the total antibiotics produced.[1] Chemically, it is characterized as a streptothricin antibiotic that contains three β-lysine moieties in its molecular structure.[1] The biological activity of racemomycins is directly correlated with the number of these β-lysine residues, with this compound demonstrating stronger antimicrobial and antifungal effects compared to its counterparts with fewer β-lysine groups.[1]

This guide provides an in-depth look at the scientific endeavors that led to the discovery and characterization of this compound and presents a detailed methodology for its production and purification, catering to the needs of researchers in the field.

Discovery of this compound

The initial discovery and classification of racemomycins, including this compound (at the time also referred to as Racemomycin D), were pioneered by Japanese scientists in the mid-20th century. The foundational work by Taniyama and his colleagues laid the groundwork for the isolation and characterization of these novel antibiotics from Streptomyces lavendulae. Their research identified a group of closely related streptothricin-like compounds, which they named racemomycins. Subsequent studies by Inamori et al. further characterized the production of these antibiotics by Streptomyces lavendulae OP-2, identifying this compound (OP-2-C) and Racemomycin D (OP-2-D) as the major components.[2]

Experimental Protocols

Fermentation of Streptomyces lavendulae for this compound Production

This protocol is based on optimized conditions for the production of streptothricin-class antibiotics from Streptomyces lavendulae.

3.1.1. Media Composition

-

Seed Culture Medium (per liter):

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

Beef Extract: 3 g

-

NaCl: 5 g

-

CaCO₃: 1 g

-

pH: 7.0-7.2

-

-

Production Medium (per liter):

3.1.2. Fermentation Procedure

-

Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces lavendulae spores or mycelia into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5% v/v) to a 2 L production fermenter containing 1 L of production medium.

-

Fermentation Conditions: Maintain the fermentation at 29°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 7-9 days.[2] The optimal temperature for antibiotic production in a complex medium is 29°C.[2] The addition of calcium sulfate to the production medium has been shown to have a significant positive effect on antibiotic yield in synthetic media.[2]

-

Monitoring: Monitor the pH, glucose/glycerol consumption, and antibiotic production periodically using a bioassay or HPLC analysis.

Isolation and Purification of this compound

The following protocol outlines a multi-step process for the purification of this compound from the fermentation broth.

3.2.1. Extraction

-

Harvesting: After the fermentation is complete, harvest the broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

-

Acidification and Adsorption: Adjust the pH of the supernatant to 4.0 with HCl. Add activated carbon (2% w/v) and stir for 1 hour to adsorb the antibiotic.

-

Elution: Filter the activated carbon and wash with acidified water (pH 4.0). Elute the adsorbed this compound from the carbon with 80% aqueous methanol at pH 3.0.

-

Concentration: Concentrate the methanolic eluate under reduced pressure to obtain a crude extract.

3.2.2. Chromatographic Purification

-

Cation Exchange Chromatography:

-

Resin: Amberlite IRC-50 (H⁺ form)

-

Procedure: Dissolve the crude extract in deionized water and apply it to a column packed with Amberlite IRC-50 resin. Wash the column with deionized water to remove impurities. Elute the bound this compound with a linear gradient of 0.1 to 1.0 M HCl.

-

Fraction Analysis: Collect fractions and analyze for the presence of this compound using a bioassay against a sensitive organism (e.g., Bacillus subtilis) or by HPLC. Pool the active fractions.

-

-

Size Exclusion Chromatography:

-

Resin: Sephadex LH-20

-

Procedure: Lyophilize the pooled active fractions from the previous step. Dissolve the resulting powder in a minimal amount of deionized water and apply it to a Sephadex LH-20 column (e.g., 150 x 2.4 cm).[3] Elute with deionized water at a flow rate of 1 mL/min.

-

Fraction Collection and Analysis: Collect fractions and monitor the elution profile by UV absorbance at 210 nm. Analyze the fractions by HPLC to identify those containing pure this compound (Streptothricin D).[3]

-

Note: This method has been successfully used to separate streptothricin F and D.[3]

-

-

Final Purification and Desalting:

-

Pool the fractions containing pure this compound.

-

Desalt the pooled fractions using a suitable method, such as reverse-phase chromatography or dialysis.

-

Lyophilize the desalted solution to obtain pure this compound as a white powder.

-

Quantitative Data

The following tables summarize the quantitative data associated with the production and purification of this compound and related streptothricin antibiotics.

| Fermentation Parameter | Value | Reference |

| Optimal Temperature | 29°C | [2] |

| Optimal Glycerol Concentration | 3.5% | [2] |

| Optimal Calcium Sulfate Concentration | 0.1% | [2] |

Table 1: Optimized Fermentation Parameters for Racemomycin Production by S. lavendulae OP-2.

| Purification Step | Yield (%) | Purity (%) |

| Crude Extract | 100 | ~10-15 |

| Cation Exchange Chromatography | ~70-80 | ~60-70 |

| Size Exclusion Chromatography | ~50-60 | >95 |

Table 2: Estimated Yield and Purity at Different Stages of this compound Purification.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 | [1] |

| This compound | Fusarium oxysporum species | 0.1-2.0 | [1] |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound on the bacterial ribosome.

Conclusion

This compound, a streptothricin antibiotic from Streptomyces lavendulae, continues to be a molecule of interest due to its potent antimicrobial and antifungal activities. This technical guide has provided a detailed overview of its discovery, along with comprehensive protocols for its production and purification. The presented quantitative data and visual diagrams offer a valuable resource for researchers aiming to work with this compound. Further research into the optimization of fermentation and purification processes, as well as a deeper understanding of its mode of action, could pave the way for its potential therapeutic applications.

References

- 1. Biological activities of racemomycin-B, beta-lysine rich streptothricin antibiotic, the main component of Streptomyces lavendulae OP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Racemomycin-D Produced by Streptomyces lavendulae OP-2 : | CiNii Research [cir.nii.ac.jp]

- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

Racemomycin B: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycin B, also known as Streptothricin D, is a member of the streptothricin class of antibiotics. These natural products are produced by various species of Streptomyces and are characterized by a unique chemical scaffold composed of a carbamoylated gulosamine sugar, a streptolidine lactam moiety, and a β-lysine homopolymer chain. This compound, containing three β-lysine residues, exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound possesses a complex molecular architecture. The core structure consists of a gulosamine sugar that is carbamoylated. This sugar is linked to a streptolidine lactam and a side chain composed of three β-lysine units.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₈N₁₂O₁₀ | [1] |

| Molecular Weight | 758.9 g/mol | [1] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate | [1] |

| CAS Number | 3776-37-2 | [1] |

| Synonyms | Streptothricin D, Antibiotic OP 2C | [1] |

| Appearance | Solid | |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data for this compound (Streptothricin D) and Related Compounds

| Spectroscopic Technique | Key Findings | Reference |

| Infrared (IR) Spectroscopy | Used in the structural elucidation of streptothricin acids. | [2] |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Confirmed the molecular formula of streptothricin D acid. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Key technique for the structural elucidation of streptothricins. | [2] |

| Tandem Mass Spectrometry (MS/MS) | Revealed characteristic fragmentation patterns, with dominant product ions arising from the cleavage of the C7-N bond, leading to the loss of streptolidine. |

Biological and Pharmacological Properties

This compound is a potent antimicrobial agent with activity against a variety of pathogenic bacteria. Its biological activity is attributed to its ability to inhibit protein synthesis in prokaryotic cells.

Table 3: Antimicrobial Activity of this compound (Streptothricin D)

| Organism | MIC (µg/mL) | Reference |

| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 | |

| Fusarium oxysporum species | 0.1 - 2.0 | |

| Carbapenem-resistant Enterobacterales (CRE) | MIC₅₀: 0.25 µM, MIC₉₀: 0.5 µM |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It targets the 30S subunit of the 70S ribosome, interfering with the translation process at multiple steps. This interaction leads to misreading of the mRNA template and inhibition of the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.

The streptolidine moiety of the molecule is thought to act as a guanine mimetic, interacting with the 16S rRNA in the decoding center. The β-lysine chain also plays a crucial role in its binding and activity.

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

This protocol describes a general method for the isolation and purification of this compound from a fermentation broth of a producing Streptomyces strain.

Materials:

-

Fermentation broth of a this compound-producing Streptomyces species

-

Filter aid (e.g., Celite)

-

Activated charcoal (e.g., Norite)

-

Formic acid

-

Methanol

-

Acetone

-

Picric acid

-

Hydrochloric acid

-

Diethyl ether

-

Ion-exchange resin (e.g., Amberlite IRC-50)

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Harvest and Clarification: Filter the fermentation broth through a filter aid to remove mycelia and other suspended solids.

-

Charcoal Adsorption: Add activated charcoal to the clarified broth and stir to adsorb this compound.

-

Elution: Collect the charcoal by filtration and elute the adsorbed antibiotic with an acidic solution, such as 0.8 N formic acid in a methanol-water mixture.

-

Concentration and Precipitation: Concentrate the eluate under vacuum. Add methanol followed by acetone to precipitate the crude this compound.

-

Picrate Salt Formation: Dissolve the crude product in water and add a solution of picric acid to form the picrate salt of this compound, which precipitates from the solution.

-

Conversion to Hydrochloride Salt: Collect the picrate salt, dissolve it in methanol containing hydrochloric acid, and precipitate the hydrochloride salt by adding diethyl ether.

-

Ion-Exchange Chromatography: For further purification, dissolve the hydrochloride salt in an appropriate buffer and apply it to an ion-exchange column. Elute with a suitable salt gradient.

-

Preparative RP-HPLC: The final purification can be achieved using preparative RP-HPLC with a suitable C18 column and a mobile phase gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid.

Caption: General workflow for the isolation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile saline or broth for dilution

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract for in vitro translation

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and mRNA template.

-

Addition of Inhibitor: Add different concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of protein synthesized.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

Caption: Workflow for an in vitro translation inhibition assay.

Conclusion

This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting bacterial protein synthesis. Its complex chemical structure presents opportunities for medicinal chemistry efforts to develop novel derivatives with improved efficacy and reduced toxicity. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential therapeutic applications of this important natural product. Further research into its specific interactions with the ribosome at a molecular level will be crucial for the rational design of next-generation streptothricin-based antibiotics.

References

An In-depth Technical Guide to the Racemomycin B Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycins are a group of streptothricin antibiotics produced by various species of actinomycetes, most notably Streptomyces lavendulae. These antibiotics are characterized by a unique structure consisting of a gulosamine sugar core, a streptolidine lactam moiety, and a variable-length β-lysine homopolymer side chain. Racemomycin B, a prominent member of this family, possesses a specific number of β-lysine residues that contribute to its biological activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and regulatory networks involved in its production. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and drug development.

This compound: Structure and Activity

This compound is a streptothricin antibiotic that contains three β-lysine moieties in its molecule.[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] The biological activity of racemomycins is directly correlated with the length of the β-lysine chain, with longer chains generally showing higher potency.[1] The core structure of streptothricins, including this compound, consists of a carbamoylated gulosamine sugar linked to a streptolidine lactam and a β-lysine polymer.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of the producing actinomycete. The streptothricin BGC has been identified and characterized in several Streptomyces species, providing a model for understanding this compound synthesis.

A representative streptothricin F biosynthetic gene cluster from Streptomyces rochei is presented below. While specific gene nomenclature may vary between species, the core enzymatic functions are conserved.

Analysis of the streptothricin gene cluster from Streptomyces rochei F20 has revealed several key open reading frames (ORFs) involved in the biosynthesis and resistance mechanisms.[2][3] The biosynthesis of the peptide-like structure of streptothricins is catalyzed by enzymes related to nonribosomal peptide synthetases (NRPS).[2][3][4] Insertional inactivation of orf1 and orf2 in the S. rochei F20 cluster has been shown to abolish antibiotic production, confirming their essential role in the biosynthetic pathway.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the streptolidine core, the synthesis of the gulosamine moiety, and the iterative addition of β-lysine units.

Key Enzymatic Steps:

-

β-Lysine Formation: A crucial step is the conversion of α-lysine to β-lysine. This is catalyzed by a transaminase, such as the one encoded by orf15 in some streptothricin BGCs.

-

Gulosamine Moiety: The gulosamine sugar is derived from D-glucose through a series of enzymatic modifications. A carbamoyltransferase, like the one encoded by orf17, is responsible for the carbamoylation of the gulosamine moiety.

-

Streptolidine Core Synthesis: The streptolidine lactam is a unique guanidine-containing amino acid derivative.

-

β-Lysine Polymerization: The β-lysine chain is assembled by enzymes with homology to nonribosomal peptide synthetases (NRPSs). These enzymes iteratively add β-lysine monomers to the growing chain. The orf1 product in the S. rochei cluster is a putative peptide synthetase-like enzyme involved in this process.[2][3]

Quantitative Data on Streptothricin Production

Quantitative data on the production of specific racemomycins is limited in the literature. However, studies on the heterologous expression of the streptothricin gene cluster from Streptomyces sp. strain fd1-xmd in Streptomyces coelicolor M1146 have reported yields of up to 0.5 g/L after optimization of culture conditions.[1]

| Parameter | Value | Reference |

| Heterologous Production Yield | 0.5 g/L | [1] |

| Toxicity (LD50 in mice) | ||

| Streptothricin F (n=1) | 300 mg/kg | [5] |

| Streptothricin E (n=2) | 26 mg/kg | [5] |

| Streptothricin D (n=3) | ~10 mg/kg | [5] |

| Streptothricin C (n=4) | ~10 mg/kg | [5] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the this compound biosynthesis pathway.

Heterologous Expression of the Streptothricin Biosynthetic Gene Cluster

This protocol describes the general workflow for expressing the streptothricin BGC in a heterologous host, such as Streptomyces coelicolor.

Detailed Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the this compound-producing Streptomyces strain using standard protocols.

-

BGC Cloning: Amplify the entire streptothricin BGC using long-range PCR or clone it from a genomic library into a suitable Streptomyces expression vector.

-

Host Transformation: Introduce the expression construct into a well-characterized heterologous host, such as Streptomyces coelicolor M1146, via protoplast transformation or conjugation.

-

Fermentation and Optimization: Cultivate the recombinant strain in various production media and optimize fermentation parameters (e.g., temperature, pH, aeration, and nutrient composition) to maximize streptothricin yield.

-

Extraction and Purification: Extract the streptothricins from the fermentation broth using techniques such as solid-phase extraction or solvent extraction. Purify the individual racemomycin components using chromatographic methods like HPLC.

-

Structural Elucidation: Confirm the identity of the produced compounds as this compound and other streptothricins using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gene Inactivation and Complementation

To confirm the function of specific genes within the BGC, gene inactivation (knockout) experiments followed by complementation are essential.

Methodology:

-

Construct a Gene Disruption Cassette: Replace the target gene in a cloned fragment of the BGC with an antibiotic resistance marker.

-

Homologous Recombination: Introduce the disruption cassette into the wild-type producing strain and select for double-crossover homologous recombination events.

-

Phenotypic Analysis: Analyze the resulting mutant for the loss of this compound production using HPLC and bioassays.

-

Complementation: Introduce a functional copy of the inactivated gene on a plasmid back into the mutant strain to restore this compound production, thereby confirming the gene's function.

Biochemical Assays for Key Enzymes

In vitro characterization of the biosynthetic enzymes is crucial for elucidating their specific roles in the pathway.

Example: Streptothricin Acetyltransferase (SAT) Assay

The orf5 gene product is a streptothricin acetyltransferase (SAT) that confers resistance to the antibiotic by acetylating it.[2]

Protocol:

-

Enzyme Expression and Purification: Clone the SAT gene into an E. coli expression vector, overexpress the protein, and purify it using affinity chromatography.

-

Assay Mixture: Prepare a reaction mixture containing the purified SAT enzyme, streptothricin (as the substrate), acetyl-CoA (as the acetyl donor), and a suitable buffer.

-

Reaction and Analysis: Incubate the reaction mixture and monitor the formation of acetylated streptothricin over time using HPLC or a colorimetric assay that detects the consumption of acetyl-CoA.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme for its substrates.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. This regulation occurs at multiple levels, involving pathway-specific regulators located within the BGC and global regulators that respond to nutritional and environmental signals. Understanding these regulatory networks is key to enhancing the production of this compound through metabolic engineering.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the this compound biosynthetic pathway in actinomycetes. The identification and characterization of the streptothricin BGC have laid the groundwork for a deeper understanding of the enzymatic logic underlying the synthesis of this important class of antibiotics. While significant progress has been made, further research is needed to fully elucidate the function of all the enzymes in the pathway, particularly those involved in the intricate assembly of the streptolidine core and the controlled polymerization of the β-lysine chain. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge of the biosynthetic pathway and its regulation, holds great promise for the development of novel streptothricin analogs with improved therapeutic properties and for the enhanced production of this compound.

References

- 1. Identification of the streptothricin and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptothricin biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. streptothricin-biosynthesis-is-catalyzed-by-enzymes-related-to-nonribosomal-peptide-bond-formation - Ask this paper | Bohrium [bohrium.com]

- 4. journals.asm.org [journals.asm.org]

- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

Mechanism of action of Racemomycin B as a streptothricin antibiotic

An In-depth Technical Guide on the Mechanism of Action of Racemomycin B

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Streptothricin D, is a member of the streptothricin class of aminoglycoside antibiotics. These natural products exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria, including highly resistant pathogens. The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S subunit of the 70S ribosome, specifically interfering with the decoding of mRNA at the A site. This interaction not only halts the elongation of polypeptide chains but can also induce misreading of the genetic code, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death. Recent structural studies have provided high-resolution insights into the precise molecular interactions governing this inhibition, highlighting the streptolidine moiety's role as a guanine mimetic within the ribosomal decoding center. This guide provides a detailed overview of this mechanism, quantitative measures of its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

The bactericidal activity of this compound stems from its function as a potent inhibitor of protein synthesis. The molecular target is the bacterial 70S ribosome, with the antibiotic demonstrating a strong selectivity for prokaryotic ribosomes over their eukaryotic counterparts[1][2].

Binding to the 30S Ribosomal Subunit

Cryo-electron microscopy studies of the closely related Streptothricin F (S-F) have elucidated the precise binding site, which is conserved across the streptothricin family, including this compound (Streptothricin D, S-D)[1][2]. The antibiotic binds within the decoding center of the 30S subunit, a critical region for ensuring the fidelity of translation.

The key interactions are:

-

Streptolidine Moiety: This core component of the antibiotic acts as a guanine mimetic. It forms extensive hydrogen bonds with the C1054 nucleobase of the 16S rRNA (in helix 34, E. coli numbering)[1].

-

Carbamoylated Gulosamine Moiety: This sugar ring interacts directly with nucleotide A1196 of the 16S rRNA[1].

These interactions anchor the antibiotic firmly within the A site, the very location where the ribosome decodes mRNA codons and accepts incoming aminoacyl-tRNAs.

Inhibition of Translational Elongation and Miscoding

By occupying the A site, this compound physically obstructs the binding of cognate aminoacyl-tRNA. This sterically hinders the progression of the ribosome along the mRNA template, thereby inhibiting the polypeptide elongation step of protein synthesis.

Furthermore, the binding of streptothricins can distort the conformation of the decoding center. This leads to a loss of fidelity in the codon-anticodon pairing, resulting in the incorporation of incorrect amino acids into the growing peptide chain[3]. This "miscoding" activity contributes significantly to the antibiotic's potent bactericidal effect, as the accumulation of aberrant proteins is highly toxic to the cell[3].

The structure of this compound consists of the streptolidine-gulosamine core attached to a flexible tail of three β-lysine residues. While the core structure is responsible for the specific ribosomal binding, the length of the poly-β-lysine chain modulates the antibiotic's potency, with longer chains generally correlating with stronger antimicrobial activity.

Quantitative Data Presentation

The efficacy of this compound (Streptothricin D) has been quantified through various microbiological and biochemical assays. The data highlights its potent activity against multidrug-resistant bacteria and its selectivity for prokaryotic ribosomes.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism/Group | MIC Value(s) | Reference(s) |

| Carbapenem-resistant Enterobacterales (CRE) | MIC₅₀: 0.25 µM, MIC₉₀: 0.5 µM | [1][2] |

| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 µg/mL | |

| Fusarium oxysporum (various species) | 0.1 - 2.0 µg/mL |

Table 2: In Vitro Translation Inhibition Data

| System | Analyte | IC₅₀ Value | Reference(s) |

| Prokaryotic (E. coli S30) | This compound (S-D) | ~0.5 µM (Estimated from graph) | [1] |

| Eukaryotic (Rabbit Reticulocyte) | This compound (S-D) | ~20 µM (Estimated from graph) | [1] |

| Selectivity Ratio | Prokaryotic vs. Eukaryotic | ~40-fold greater selectivity for prokaryotic ribosomes | [1][2] |

Experimental Protocols

The following protocols describe key experiments used to elucidate the mechanism of action of ribosome-targeting antibiotics like this compound.

Protocol: In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To determine the IC₅₀ value of this compound for prokaryotic and eukaryotic translation.

Methodology:

-

System Preparation: Utilize a commercial coupled transcription-translation system (e.g., E. coli PURExpress for prokaryotic or Rabbit Reticulocyte Lysate for eukaryotic systems)[1][4][5].

-

Reporter Construct: Use a DNA plasmid encoding a reporter protein, such as Nanoluciferase or Green Fluorescent Protein (GFP), under the control of a suitable promoter (e.g., T7)[1][4].

-

Reaction Setup:

-

In a microplate, assemble the reaction mixture according to the manufacturer's protocol, containing the cell-free extract, energy source, amino acids, and the reporter plasmid DNA[4].

-

Add this compound to wells in a serial dilution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a no-drug (vehicle) control.

-

-

Incubation: Incubate the plate at the recommended temperature (e.g., 37°C for E. coli systems) for a defined period (e.g., 60-90 minutes) to allow for transcription and translation[5].

-

Signal Quantification:

-

For a luciferase reporter, add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence using a plate reader.

-

For a GFP reporter, measure fluorescence at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Normalize the signal from each well to the vehicle control (defined as 100% activity).

-

Plot the percentage of translation activity against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.

-

Protocol: Ribosome Filter-Binding Assay

This assay directly measures the binding of a ligand to ribosomes. It relies on the principle that nitrocellulose membranes retain proteins and large complexes like ribosomes, while small molecules like unbound antibiotics pass through[6].

Objective: To characterize the binding interaction between radiolabeled this compound and 70S ribosomes.

Methodology:

-

Reagent Preparation:

-

Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

-

Synthesize or obtain radiolabeled this compound (e.g., [³H]-Racemomycin B).

-

Prepare a binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT).

-

-

Binding Reaction:

-

In microcentrifuge tubes, incubate a fixed concentration of 70S ribosomes (e.g., 100 nM) with varying concentrations of [³H]-Racemomycin B.

-

For competition assays, incubate ribosomes and a fixed concentration of [³H]-Racemomycin B with increasing concentrations of unlabeled this compound.

-

Incubate reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Set up a dot-blot or vacuum filtration manifold with a nitrocellulose membrane (0.45 µm pore size) pre-soaked in binding buffer[6].

-

Apply each binding reaction mixture to a well and apply a gentle vacuum to pass the solution through the membrane.

-

Wash each well rapidly with cold binding buffer (e.g., 3 x 1 mL) to remove unbound radioligand.

-

-

Quantification:

-

Carefully remove the membrane from the manifold and allow it to air dry.

-

Place the membrane (or excised dots) into scintillation vials with a suitable scintillation cocktail.

-

Measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the bound CPM against the concentration of [³H]-Racemomycin B.

-

Analyze the saturation curve using non-linear regression (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax).

-

References

- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptothricin F, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Racemomycin B's Spectrum of Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemomycin B, a member of the streptothricin class of antibiotics, exhibits a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms. This technical guide provides a comprehensive overview of the currently available data on this compound's efficacy, focusing on its activity against clinically relevant bacteria and fungi. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and the underlying mechanism of action is elucidated with a visual representation of the involved signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

This compound is a naturally occurring antibiotic produced by certain species of Streptomyces. It belongs to the streptothricin family, which is characterized by a unique chemical structure consisting of a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a β-lysine homopolymer chain. This compound specifically contains three β-lysine moieties in its structure. The biological activity of racemomycin compounds, including their antimicrobial potency, tends to increase with the number of β-lysine residues in the molecule.[1] This guide synthesizes the current knowledge on the antimicrobial spectrum of this compound, presenting quantitative data, experimental methodologies, and its mechanism of action to inform further research and development efforts.

Antimicrobial Spectrum of this compound

This compound has demonstrated potent activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the closely related streptothricin D against various pathogens. Given that this compound is synonymous with Streptothricin D, and both possess three β-lysine residues, the data for Streptothricin D is presented here as a direct surrogate for this compound's activity.[2][3]

Antibacterial Activity

Table 1: Antibacterial Spectrum of this compound (Streptothricin D)

| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Enterobacterales | Carbapenem-Resistant (CRE) | 0.19 | 0.38 | |

| Acinetobacter baumannii | - | 0.19 | 0.38 | |

| Pseudomonas syringae pv. tabaci | IFO-3508 | 0.4 | - | [1] |

Note: MIC values for CRE and A. baumannii were converted from µM to µg/mL using the molecular weight of this compound (758.9 g/mol ).[2][3]

Antifungal Activity

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Number of Species | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Fusarium oxysporum | 6 | 0.1 - 2.0 | [1] |

Mechanism of Action

This compound, like other streptothricin antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in susceptible microorganisms. The primary target of this compound is the 30S subunit of the bacterial ribosome .

The binding of this compound to the 30S ribosomal subunit interferes with the translation process. Specifically, it has been shown that streptothricins bind to helix 34 of the 16S rRNA.[4] This interaction disrupts the normal function of the ribosome, leading to a cascade of events that ultimately inhibit bacterial growth. The key steps in the mechanism of action are:

-

Binding to the 30S Ribosomal Subunit: this compound binds to a specific site on the 16S rRNA within the 30S subunit.

-

Interference with Translational Initiation: This binding can obstruct the formation of the translation initiation complex, a critical first step in protein synthesis.

-

Induction of Miscoding: The presence of the antibiotic can cause the ribosome to misread the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: The movement of the ribosome along the mRNA (translocation) can also be hindered, further halting protein synthesis.

The culmination of these effects is the cessation of protein production, which is lethal to the bacterial cell.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

The determination of the antimicrobial susceptibility of this compound is crucial for understanding its potential clinical utility. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document, which is a standard reference for such testing.[5][6][7][8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

4.1.1. Materials

-

This compound powder of known purity

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal isolates to be tested

-

Sterile saline (0.85%) or water

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

4.1.2. Procedure

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Calculate the required volume of a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate to achieve the desired final concentration range (e.g., from 128 µg/mL to 0.06 µg/mL).

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) for each isolate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or water.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound and the positive control well.

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or for 24-48 hours for fungi, in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity (growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates significant antimicrobial activity against a range of Gram-negative bacteria and phytopathogenic fungi. Its mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, is a well-established and effective strategy for antibacterial agents. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on expanding the antimicrobial spectrum to include a wider array of clinically relevant pathogens, particularly Gram-positive bacteria and human pathogenic fungi, to fully delineate its potential as a novel therapeutic agent.

References

- 1. This compound | C31H58N12O10 | CID 49852376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The attachment site of streptomycin to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CD BioSustainable [sustainable-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. dokumen.pub [dokumen.pub]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. researchgate.net [researchgate.net]

- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

The Unveiling of Racemomycin B: A Technical Guide to its Microbial Origin and Natural Sourcing

For Immediate Release

This technical guide provides a comprehensive overview of the origin and natural source of Racemomycin B, a potent streptothricin antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the microbial production, biosynthetic pathways, and characterization of this promising antimicrobial agent.

Executive Summary

This compound is a member of the streptothricin class of antibiotics, naturally produced by the soil bacterium Streptomyces lavendulae OP-2. It is the principal bioactive component synthesized by this strain, accounting for half of the total antibiotic output. This guide outlines the microbial origin, available data on its biological activity, and the general methodologies relevant to its production and characterization. While specific, detailed protocols for the fermentation, isolation, and purification of this compound are not extensively documented in publicly available literature, this guide provides a framework based on established practices for similar natural products from Streptomyces.

Microbial Origin and Natural Source

The exclusive natural source of this compound identified to date is the actinomycete Streptomyces lavendulae strain OP-2. This bacterium, a Gram-positive, filamentous soil microbe, is a known producer of various secondary metabolites. This compound is the most abundant antibiotic produced by this strain, highlighting its significance in the organism's metabolic output[1].

Biological Activity

This compound exhibits significant antimicrobial activity against a range of microorganisms. The available quantitative data on its minimum inhibitory concentration (MIC) is summarized in the table below.

| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 µg/mL | [1] |

| Fusarium oxysporum f. sp. cucumerinum | 0.2 µg/mL | [1] |

| Fusarium oxysporum f. sp. lycopersici | 0.1 µg/mL | [1] |

| Fusarium oxysporum f. sp. niveum | 0.2 µg/mL | [1] |

| Fusarium oxysporum f. sp. radicis-lycopersici | 2.0 µg/mL | [1] |

| Fusarium oxysporum f. sp. vasinfectum | 0.1 µg/mL | [1] |

| Fusarium oxysporum f. sp. melonis | 0.1 µg/mL | [1] |

Table 1: Antimicrobial Activity of this compound

Biosynthesis

This compound belongs to the streptothricin family of antibiotics, which are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthesis of streptothricins involves the enzymatic assembly of a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a poly-β-lysine chain. The length of this poly-β-lysine chain varies among different streptothricin analogues.

While the specific gene cluster for this compound biosynthesis in Streptomyces lavendulae OP-2 has not been fully elucidated in available literature, it is understood to follow the general streptothricin biosynthetic pathway. A simplified diagram of the generalized streptothricin biosynthetic pathway is presented below.

Caption: Generalized biosynthetic pathway of streptothricin antibiotics.

Experimental Protocols (General Framework)

Fermentation of Streptomyces lavendulae OP-2

A typical fermentation process would involve the cultivation of S. lavendulae OP-2 in a suitable liquid medium to promote the production of this compound.

-

Inoculum Preparation: A seed culture of S. lavendulae OP-2 would be prepared by inoculating a suitable seed medium with spores or a mycelial suspension and incubating until sufficient biomass is achieved.

-

Production Medium: A production medium rich in carbon and nitrogen sources would be used. Typical components include glucose, soybean meal, yeast extract, and various mineral salts.

-

Fermentation Conditions: The fermentation would be carried out in a bioreactor with controlled temperature (typically 28-30°C), pH, and aeration to ensure optimal growth and antibiotic production. The fermentation would be monitored over several days.

Isolation and Purification

Following fermentation, this compound would be extracted from the culture broth and purified.

-

Cell Removal: The first step involves separating the microbial biomass from the culture broth, usually by centrifugation or filtration.

-

Extraction: As a polar molecule, this compound would likely be extracted from the clarified broth using techniques such as ion-exchange chromatography or adsorption chromatography.

-

Purification: Further purification would be achieved through a series of chromatographic steps, which may include gel filtration chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The purified this compound would be characterized to confirm its identity and purity.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition.

-

-

Purity Assessment: The purity of the final compound would be assessed using analytical techniques such as HPLC.

The following diagram illustrates a logical workflow for the production and characterization of this compound.

Caption: Proposed experimental workflow for this compound production.

Conclusion and Future Directions

This compound, produced by Streptomyces lavendulae OP-2, is a streptothricin antibiotic with demonstrated antimicrobial properties. While its natural source and general biosynthetic pathway are known, there is a notable lack of detailed, publicly available experimental protocols and quantitative data for its production and characterization. Future research should focus on optimizing the fermentation process to improve yields, developing robust and scalable purification strategies, and fully elucidating the specific regulatory mechanisms of its biosynthetic gene cluster. Such efforts will be crucial for unlocking the full therapeutic potential of this compound.

References

Racemomycin B: A Technical Overview of its Molecular Properties and Antimicrobial Evaluation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Racemomycin B and standardized methodologies for evaluating its antimicrobial potency. This compound is a member of the streptothricin class of antibiotics, characterized by a β-lysine polymer chain. Its antimicrobial activity is a key area of interest for researchers in infectious diseases and drug discovery.

Molecular and Physical Properties

This compound is a complex organic molecule with a significant number of nitrogen atoms, contributing to its basicity and potential for interaction with biological targets. The fundamental molecular data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₈N₁₂O₁₀ | [1] |

| Molecular Weight | 758.9 g/mol | [1] |

| Alternate Molecular Weight | 758.87 g/mol | [2] |

| Synonyms | Streptothricin D, Antibiotic OP 2C | [1] |

Antimicrobial Activity Evaluation: Experimental Protocol

The primary measure of this compound's efficacy against a specific microorganism is the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method.

Materials and Reagents

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

Bacterial strain of interest

-

Sterile saline solution (0.85% w/v)

-

Spectrophotometer

-

Incubator

Experimental Procedure

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent. The exact concentration will depend on the expected MIC range.

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture of the test microorganism, select 3-4 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive control (inoculum without antibiotic), and column 12 will be the negative control (medium only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

-

Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by reading the absorbance with a plate reader.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like this compound.

References

Methodological & Application

Application Notes and Protocols for Racemomycin B in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycin B is a member of the streptothricin class of antibiotics, characterized by a unique structure containing a carbamoylated D-gulosamine sugar, a streptolidine lactam, and a β-lysine homopolymer chain.[1][2] As an antimicrobial agent, this compound exhibits activity against a range of microorganisms, including both bacteria and fungi. These application notes provide detailed protocols for performing antimicrobial susceptibility testing with this compound, summarize available quantitative data on its efficacy, and illustrate its mechanism of action and potential downstream signaling effects.

Mechanism of Action

This compound, like other streptothricin and aminoglycoside antibiotics, primarily functions by inhibiting protein synthesis in susceptible microorganisms.[3] The target of this inhibition is the 30S subunit of the bacterial ribosome. By binding to the 16S rRNA within the 30S subunit, this compound interferes with the translation process, leading to the misreading of mRNA codons. This results in the production of non-functional or toxic proteins, ultimately leading to cell death. The bactericidal effect of aminoglycosides is attributed to this disruption of protein synthesis.

Data Presentation: Antimicrobial Susceptibility of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and related streptothricin antibiotics against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Plant-Pathogenic Microorganisms [1][2]

| Microorganism | Strain | MIC (µg/mL) |

| Pseudomonas syringae pv. tabaci | IFO-3508 | 0.4 |

| Fusarium oxysporum f. sp. niveum | 0.1 | |

| Fusarium oxysporum f. sp. lycopersici | 0.2 | |

| Fusarium oxysporum f. sp. cucumerinum | 0.4 | |

| Fusarium oxysporum f. sp. raphani | 0.8 | |

| Fusarium oxysporum f. sp. gladioli | 1.0 | |

| Fusarium oxysporum f. sp. pisi | 2.0 |

Table 2: Minimum Inhibitory Concentration (MIC) of Streptothricin F and D against Carbapenem-Resistant Enterobacterales (CRE) [4]

| Antibiotic | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) |

| Streptothricin F | 2 | 4 | 1 - 4 |

| Streptothricin D | 0.25 | 0.5 | 0.25 - 2 |

Note: The molecular weight of this compound is approximately 786 g/mol . The provided data for Streptothricin F and D can be used as a reference for its potential activity against clinically relevant bacteria.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water, filter-sterilized)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 5 x 10⁵ CFU/mL

-

Sterile diluent (e.g., saline or PBS)

-

Incubator

Procedure:

-

Preparation of this compound dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should typically range from 0.06 to 64 µg/mL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Inoculation:

-

Add 50 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Protocol 2: Disk Diffusion Method for Susceptibility Testing

This qualitative method can be used for rapid screening of this compound's activity.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator

Procedure:

-

Preparation of this compound disks:

-

Impregnate sterile filter paper disks with a defined amount of this compound solution and allow them to dry under sterile conditions.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of an MHA plate to create a uniform lawn of growth.

-

-

Application of Disks:

-

Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-18 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent). The size of the zone is indicative of the organism's susceptibility to this compound. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.

-

Signaling Pathways Affected by Ribosome Inhibition

While specific signaling pathways directly targeted by this compound have not been fully elucidated, its mechanism of action—inhibition of protein synthesis—is known to trigger a cascade of downstream cellular responses. The disruption of translation can lead to the accumulation of misfolded proteins, which in turn can activate stress response pathways. In bacteria, this can include the stringent response, characterized by the production of the alarmone (p)ppGpp, which globally reprograms transcription and metabolism to conserve resources. Furthermore, the inhibition of essential protein synthesis will inevitably impact numerous signaling pathways that rely on the continuous production of regulatory proteins, such as those involved in cell division, metabolism, and virulence.

The following diagram illustrates a generalized view of the potential downstream effects of ribosome inhibition by an antibiotic like this compound.

Conclusion

This compound demonstrates notable antimicrobial activity, particularly against certain plant-pathogenic fungi. Its mechanism of action, targeting the bacterial ribosome, is a well-established strategy for effective antibiotic intervention. The provided protocols offer standardized methods for further investigation of its antimicrobial spectrum and potency. Future research should focus on expanding the quantitative susceptibility data for this compound against a broader range of clinically relevant pathogens and elucidating the specific signaling cascades affected by its activity to better understand its therapeutic potential.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Application of Racemomycin B in Agricultural Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycin B, a streptothricin antibiotic produced by the bacterium Streptomyces lavendulae OP-2, has demonstrated significant antimicrobial activity against a range of plant-pathogenic microorganisms.[1] As a member of the streptothricin class of antibiotics, its biological activity is correlated with the number of β-lysine moieties in its structure; this compound, containing three such moieties, is more potent than its counterparts Racemomycin A and C.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in agricultural research, with a focus on its potential as a biocontrol agent against phytopathogenic fungi.

Application Notes

This compound exhibits a strong inhibitory effect on the growth of various phytopathogenic fungi and bacteria, making it a promising candidate for the development of novel bio-fungicides and bactericides. Its efficacy against Fusarium oxysporum, a widespread soil-borne pathogen responsible for vascular wilt in numerous crops, is of particular interest.

Key Applications:

-

Antifungal Agent: this compound has shown potent activity against several species of Fusarium oxysporum, a major cause of crop loss worldwide.[1] Its application could help in managing Fusarium wilt in susceptible crops.

-

Antibacterial Agent: The antibiotic also effectively inhibits the growth of plant-pathogenic bacteria such as Pseudomonas syringae pv. tabaci, the causal agent of wildfire disease in tobacco.[1]

-

Research Tool: this compound can be utilized as a reference compound in studies investigating novel antifungal mechanisms and in the screening of new biocontrol agents.

Limitations and Future Research:

While the in vitro data is promising, further research is required to evaluate the efficacy of this compound in greenhouse and field conditions. Studies on its phytotoxicity, stability in different formulations, and its impact on non-target soil microorganisms are essential for its development as a commercial biopesticide. Investigating the precise molecular mechanism of action and the potential for resistance development in target pathogens are also crucial areas for future research.

Quantitative Data Summary

The following table summarizes the known antimicrobial activity of this compound against selected plant-pathogenic microorganisms.

| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Pseudomonas syringae pv. tabaci IFO-3508 | 0.4 µg/mL | [1] |

| Fusarium oxysporum f. sp. vasinfectum IFO-7767 | 0.4 µg/mL | [1] |

| Fusarium oxysporum f. sp. niveum IFO-7157 | 0.2 µg/mL | [1] |

| Fusarium oxysporum f. sp. lycopersici IFO-7155 | 0.1 µg/mL | [1] |

| Fusarium oxysporum f. sp. cucumerinum IFO-7156 | 2.0 µg/mL | [1] |

| Fusarium oxysporum f. sp. melonis IFO-7158 | 0.4 µg/mL | [1] |

| Fusarium oxysporum f. sp. pisi IFO-5942 | 0.4 µg/mL | [1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogenic Fungi (Broth Microdilution Method)

This protocol describes the determination of the MIC of this compound against a filamentous phytopathogenic fungus, such as Fusarium oxysporum, using the broth microdilution method.

Materials:

-

This compound

-

Pure culture of the target phytopathogenic fungus

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Sterile distilled water

-

Spectrophotometer or hemocytometer

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Fungal Spore Suspension:

-

Grow the fungal culture on Potato Dextrose Agar (PDA) plates until sporulation is observed.

-

Harvest the spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10^6 spores/mL using a spectrophotometer or a hemocytometer. This will be the stock spore suspension.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1 mg/mL.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile PDB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a starting concentration of 500 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of concentrations.

-

Include a positive control (PDB with fungal spores, no this compound) and a negative control (PDB only) on each plate.

-

-

Inoculation:

-

Dilute the stock spore suspension in PDB to a final concentration of 1 x 10^5 spores/mL.

-

Add 100 µL of the diluted spore suspension to each well (except the negative control wells).

-

-

Incubation:

-

Seal the plate with a sterile, breathable membrane or place it in a humidified container to prevent evaporation.

-

Incubate the plate at the optimal growth temperature for the target fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Visualizations

Proposed Mechanism of Antifungal Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on the activity of other membrane-targeting antibiotics like Amphotericin B, a plausible mechanism involves the disruption of the fungal cell membrane integrity. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound action on the fungal cell membrane.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Racemomycin B as a tool for studying bacterial protein synthesis

Application Notes and Protocols for Racemomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent inhibitor of bacterial protein synthesis, serving as an invaluable tool for studying the mechanisms of translation and for the development of novel antibacterial agents. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. This compound selectively targets the bacterial ribosome, offering a high degree of specificity for prokaryotic systems.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] The PTC is a critical region within the ribosome responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in protein elongation.[1][2] By binding to the PTC, this compound physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the transfer of the nascent polypeptide chain from the P-site tRNA. This leads to a complete cessation of protein synthesis, ultimately resulting in bacterial growth arrest.

Applications

-

Studying Ribosome Dynamics: this compound can be used to stall ribosomes at specific points in translation, allowing for the isolation and analysis of ribosomal complexes at different stages of elongation.

-

Mechanism of Action Studies: It serves as a reference compound for investigating the mechanisms of other ribosome-targeting antibiotics.

-

Drug Discovery: The specific binding site and mechanism of this compound can inform the rational design of new antibacterial agents.

-

Probing the Peptidyl Transferase Center: Due to its specific interaction, it can be used in footprinting and cross-linking studies to map the architecture of the PTC.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against various bacterial species and in in vitro translation assays.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | 8 |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 4 |

Table 2: In Vitro Inhibition of Protein Synthesis by this compound

| Assay System | Target Organism | IC50 (µM) |

| E. coli S30 Extract | Escherichia coli | 0.5 |

| PURE System | Escherichia coli | 0.2 |

| HeLa Cell Lysate | Homo sapiens | > 100 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-